4-Chloro-6-fluoropyridin-2-OL
Description
4-Chloro-6-fluoropyridin-2-OL is a halogenated pyridine derivative featuring a hydroxyl group at position 2, a chlorine atom at position 4, and a fluorine atom at position 4. This compound belongs to a class of heterocyclic aromatic molecules with significant applications in medicinal chemistry and agrochemical research. The hydroxyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs. Its electronic configuration, influenced by electron-withdrawing halogens (Cl, F), enhances reactivity in substitution and coupling reactions, making it a versatile intermediate in synthetic pathways .
Properties
Molecular Formula |
C5H3ClFNO |
|---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
InChI Key |
HEEWCFGKIPBJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-2-OL typically involves the selective halogenation of pyridine derivatives. One common method is the treatment of 2-chloro-4-fluoropyridine with hydroxylating agents under controlled conditions. For example, the reaction of 2-chloro-4-fluoropyridine with sodium hydroxide in an aqueous medium can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridinone derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-6-fluoropyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyridin-2-OL involves its interaction with specific molecular targets. The presence of halogens enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs. Methyl/Methoxy Groups : The hydroxyl group in this compound increases solubility in polar solvents compared to methyl or methoxy derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyridine), which favor lipid membranes in biological systems .
- Halogen Positioning : Fluorine at C6 (target compound) vs. C5 (analogs) alters electronic effects. The para-fluorine in this compound may enhance resonance stabilization, affecting acidity (pKa) and nucleophilic substitution rates .
- Heterocycle Differences : Pyrimidine-based analogs (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) exhibit distinct electronic profiles due to dual nitrogen atoms, influencing binding affinity in kinase inhibitors compared to pyridine derivatives .
Biological Activity
4-Chloro-6-fluoropyridin-2-OL is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a hydroxyl group. The presence of these functional groups is crucial as they influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The fluorine and chlorine substituents enhance the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity through:
- Hydrogen Bonding : The hydroxyl group can form strong hydrogen bonds with active sites on proteins.
- Electrostatic Interactions : The charged nature of the halogen atoms can facilitate electrostatic interactions with oppositely charged residues in target proteins.
Biological Applications
This compound has been investigated for several biological applications:
- Pharmaceutical Development : It serves as a scaffold for synthesizing novel drug candidates, particularly in the realms of anti-inflammatory and anticancer therapies.
- Agrochemicals : The compound is utilized in developing fluorinated agrochemicals, where the fluorine atom enhances the stability and efficacy of herbicides and pesticides.
Research Findings
Recent studies have demonstrated the compound's potential in various biological assays:
- Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the compound's effectiveness:
- Anticancer Properties : A study explored the impact of this compound on cancer cell lines, revealing significant antiproliferative effects at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammatory Models : In animal models, the compound demonstrated a reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
